
2-苯基-1,2-苯并噁唑-3-酮
描述
2-phenyl-1,2-benzoxazol-3-one is a benzisoxazole.
科学研究应用
抗菌活性
2-苯基-1,2-苯并噁唑-3-酮已被研究其作为抗菌剂的潜力。 研究表明,苯并噁唑衍生物表现出显著的抗菌和抗真菌活性 。 这些化合物与伏立康唑等标准药物相比,对黑曲霉等病原体表现出良好的效果 .
抗癌特性
苯并噁唑衍生物,包括2-苯基-1,2-苯并噁唑-3-酮,已被评估其抗癌活性。 研究表明,这些化合物可以有效地对抗各种癌细胞系,包括人结肠直肠癌(HCT116),其中一些衍生物表现出与标准化疗药物相当的IC50值 .
合成有机化学
在合成有机化学领域,2-苯基-1,2-苯并噁唑-3-酮是药物发现中各种机制方法的关键起始原料。 其平面结构和进行广泛底物范围和功能化的能力使其成为合成各种生物活性分子的宝贵部分 .
催化
该化合物已被用于催化体系,特别是在FeCl3催化的有氧氧化反应中。 此类反应对于合成苯并噁唑衍生物很重要,这些衍生物可以产生具有潜在医药化学应用的各种化合物 .
绿色化学
2-苯基-1,2-苯并噁唑-3-酮在绿色化学中也具有重要意义,研究人员专注于合成杂环支架的环保途径。 该化合物的衍生物使用不同的催化体系合成,最大程度地减少了对环境的影响 .
药物化学
在药物化学中,苯并噁唑衍生物以其广泛的药理活性而闻名。 这些包括抗炎、抗分枝杆菌、抗组胺和抗帕金森作用等。 2-苯基-1,2-苯并噁唑-3-酮的多功能性使其成为制备新型生物材料的关键中间体 .
抑制丙型肝炎病毒
研究表明,苯并噁唑衍生物可以抑制丙型肝炎病毒,这使得2-苯基-1,2-苯并噁唑-3-酮成为开发针对该病毒的治疗方法的潜在候选药物 .
神经应用
苯并噁唑化合物已被研究其治疗神经疾病的潜力。 它们已显示出作为Rho激酶抑制剂的希望,并抑制淀粉样蛋白生成,这在阿尔茨海默病等神经退行性疾病的背景下具有重要意义 .
未来方向
作用机制
Target of Action
2-Phenyl-1,2-benzoxazol-3-one is a member of the benzoxazole family, a group of compounds known for their diverse therapeutic potential .
Mode of Action
Benzoxazoles are known to interact with various biological targets, leading to changes in cellular processes . For instance, some benzoxazoles have been found to enhance the cytotoxicity of certain cancer cells when combined with Cu^2+ ions .
Biochemical Pathways
Benzoxazoles are known to influence a variety of biochemical pathways due to their broad substrate scope and potential for functionalization .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and logp value, can provide some insight into its potential bioavailability .
Result of Action
Benzoxazoles have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes . For instance, some benzoxazoles have demonstrated potent anticancer activity .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of benzoxazoles .
生化分析
Biochemical Properties
2-Phenyl-1,2-benzoxazol-3-one plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of DNA topoisomerases I and IIα, which are essential enzymes involved in DNA replication and transcription . Additionally, 2-Phenyl-1,2-benzoxazol-3-one exhibits antimicrobial properties by interacting with bacterial cell membranes and disrupting their integrity . This compound also interacts with fungal enzymes, inhibiting their growth and proliferation .
Cellular Effects
The effects of 2-Phenyl-1,2-benzoxazol-3-one on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cellular metabolism . In microbial cells, 2-Phenyl-1,2-benzoxazol-3-one disrupts cell wall synthesis and membrane integrity, resulting in cell death .
Molecular Mechanism
At the molecular level, 2-Phenyl-1,2-benzoxazol-3-one exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as DNA topoisomerases, inhibiting their catalytic activity . This compound also interacts with transcription factors, leading to changes in gene expression . Additionally, 2-Phenyl-1,2-benzoxazol-3-one can modulate the activity of signaling proteins, such as kinases and phosphatases, thereby influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1,2-benzoxazol-3-one have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that 2-Phenyl-1,2-benzoxazol-3-one can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-Phenyl-1,2-benzoxazol-3-one vary with different dosages in animal models. At low doses, it has been shown to have therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At high doses, 2-Phenyl-1,2-benzoxazol-3-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
2-Phenyl-1,2-benzoxazol-3-one is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, it is oxidized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . In phase II metabolism, these metabolites are conjugated with glucuronic acid or sulfate, increasing their solubility and facilitating excretion .
Transport and Distribution
Within cells and tissues, 2-Phenyl-1,2-benzoxazol-3-one is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . This compound has been observed to accumulate in the liver and kidneys, where it undergoes metabolism and excretion .
Subcellular Localization
The subcellular localization of 2-Phenyl-1,2-benzoxazol-3-one is critical for its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and transcription factors . Additionally, this compound can be found in the cytoplasm, where it modulates the activity of signaling proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of 2-Phenyl-1,2-benzoxazol-3-one to specific cellular compartments .
属性
IUPAC Name |
2-phenyl-1,2-benzoxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQBDAUNMLGTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495709 | |
| Record name | 2-Phenyl-1,2-benzoxazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65685-42-9 | |
| Record name | 2-Phenyl-1,2-benzoxazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


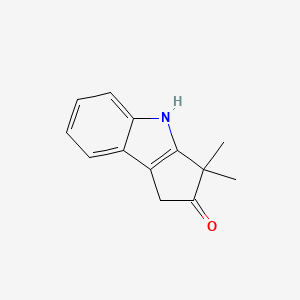
![(2S,5R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1252372.png)
![[(1S,2S,4R,7Z,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1252375.png)

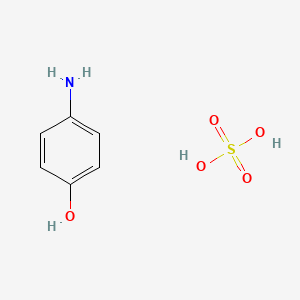

![8-[(1S,5S,6R)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252384.png)
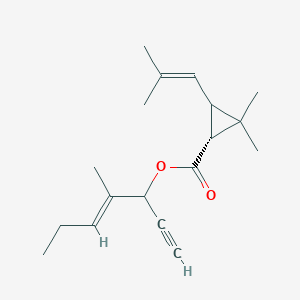
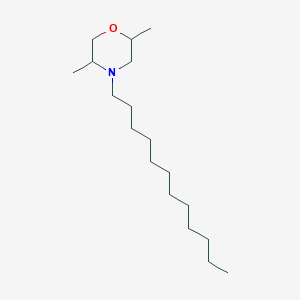

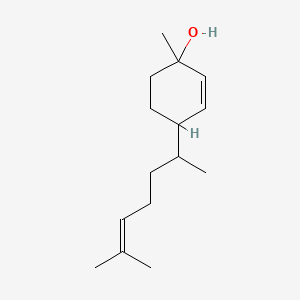


![2-[[5-(Carboxymethyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl]amino]-6-piperidin-4-ylhexanoic acid](/img/structure/B1252392.png)
